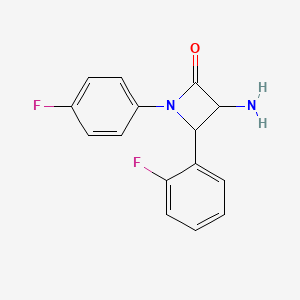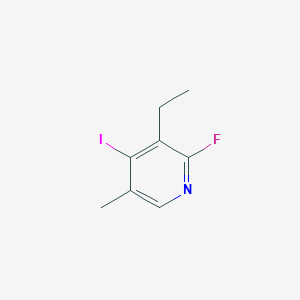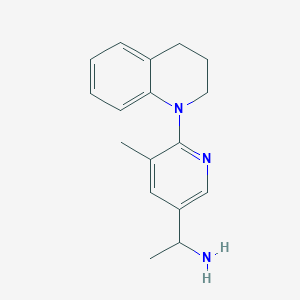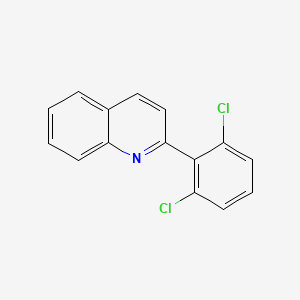![molecular formula C16H24Si2 B11852813 1,1,1,2,2-Pentamethyl-2-[(naphthalen-1-yl)methyl]disilane CAS No. 138421-50-8](/img/structure/B11852813.png)
1,1,1,2,2-Pentamethyl-2-[(naphthalen-1-yl)methyl]disilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE is a chemical compound with the molecular formula C15H22Si2 It is a member of the disilane family, characterized by the presence of two silicon atoms This compound is notable for its unique structure, which includes a naphthalene group attached to a disilane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE typically involves the reaction of naphthalene derivatives with disilane precursors. One common method includes the use of naphthylmethyl chloride and pentamethyldisilane in the presence of a catalyst such as a Lewis acid. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often involve moderate temperatures and anhydrous solvents to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the reactivity of the disilane compounds and the potential hazards associated with large-scale chemical synthesis .
化学反応の分析
Types of Reactions
1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes.
Substitution: Functionalized naphthalene derivatives.
科学的研究の応用
1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a component in novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE involves its interaction with molecular targets through its silicon and naphthalene moieties. The compound can form stable complexes with various substrates, facilitating reactions such as catalysis and molecular recognition. The pathways involved include the formation of transient intermediates that undergo further transformations to yield the desired products.
類似化合物との比較
Similar Compounds
1,1,2,2,2-PENTAMETHYL-1-PHENYLDISILANE: Similar structure but with a phenyl group instead of a naphthalene group.
1,1,1,2,2-PENTAMETHYL-2-(1-NAPHTHYLETHYNYL)DISILANE: Contains an ethynyl linkage instead of a direct naphthylmethyl group.
Uniqueness
1,1,1,2,2-PENTAMETHYL-2-(NAPHTHALEN-1-YLMETHYL)DISILANE is unique due to its combination of a highly substituted disilane backbone with a naphthalene moiety. This structure imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
CAS番号 |
138421-50-8 |
|---|---|
分子式 |
C16H24Si2 |
分子量 |
272.53 g/mol |
IUPAC名 |
dimethyl-(naphthalen-1-ylmethyl)-trimethylsilylsilane |
InChI |
InChI=1S/C16H24Si2/c1-17(2,3)18(4,5)13-15-11-8-10-14-9-6-7-12-16(14)15/h6-12H,13H2,1-5H3 |
InChIキー |
DYOKIGXTZRRSEK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C)(C)CC1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



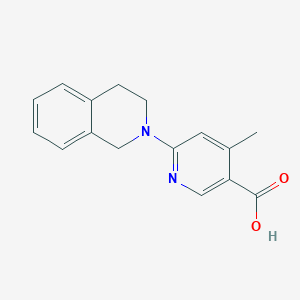
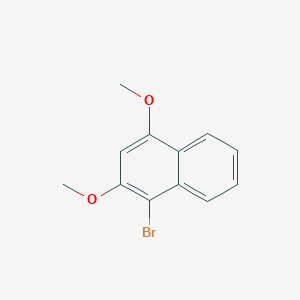

![4-(1,3-Dioxo-2-azaspiro[4.4]nonan-2-yl)benzoic acid](/img/structure/B11852772.png)



![N-(tert-Butyl)-6-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11852779.png)
